(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate
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Overview
Description
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic steroidal compound It is a benzoate ester, which means it contains a benzoate group attached to its steroidal structure
Preparation Methods
The synthesis of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one typically involves the esterification of the corresponding steroidal alcohol with benzoic acid or its derivatives. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. Industrial production methods may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in hormone replacement therapy or as an anti-inflammatory agent.
Industry: The compound may be used in the production of pharmaceuticals or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one can be compared with other similar steroidal compounds, such as:
17beta-(Benzoyloxy)-B-norandrost-4-en-3-one: Another benzoate ester with a similar structure but different functional groups.
17beta-(Acetoxy)-4-oxaandrost-5-en-3-one: A compound with an acetoxy group instead of a benzoate group.
17beta-(Benzoyloxy)-androst-4-en-3-one: A compound with a similar benzoate ester structure but lacking the oxa group. The uniqueness of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H30O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate |
InChI |
InChI=1S/C25H30O4/c1-24-14-12-19-17(8-10-20-25(19,2)15-13-22(26)28-20)18(24)9-11-21(24)29-23(27)16-6-4-3-5-7-16/h3-7,10,17-19,21H,8-9,11-15H2,1-2H3 |
InChI Key |
ITVCSVFIMJJFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(=O)O5)C |
Origin of Product |
United States |
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